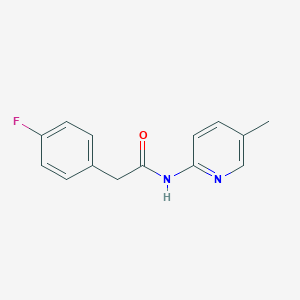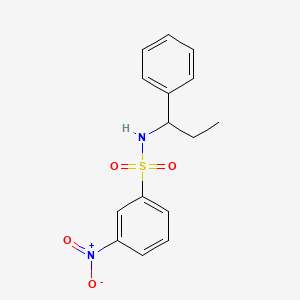![molecular formula C18H16N6O B4623074 7-cyclopentyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4623074.png)
7-cyclopentyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrido and triazolo pyrimidinone derivatives typically involves heterocyclization reactions, starting from specific pyridine or triazole precursors. For instance, Davoodnia et al. (2008) prepared derivatives through heterocyclization of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, followed by nucleophilic displacement and cyclocondensation with orthoesters (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008). Similar synthetic strategies are likely applicable for the synthesis of 7-cyclopentyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, involving initial formation of the pyrido or triazolo backbone followed by specific substitutions to introduce the cyclopentyl and pyridinyl groups.
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by the presence of a triazolo[1,5-a]pyrimidine core, often with various substitutions that influence their physical and chemical properties. Structural elucidation is typically performed using spectroscopic methods, including NMR and X-ray crystallography. For example, Sirakanyan et al. (2016) confirmed the structure of derivatives through X-ray analysis, highlighting the importance of such techniques in determining the precise molecular geometry and substitution patterns of these complex molecules (Sirakanyan, Spinelli, Geronikaki, Kartsev, Hakobyan, & Hovakimyan, 2016).
Chemical Reactions and Properties
The chemical reactions of pyrido and triazolo pyrimidinone derivatives often involve their functional groups, enabling further derivatization or participation in cycloaddition reactions. These compounds can undergo reactions typical of pyrimidinones, including nucleophilic substitutions, cyclocondensations, and rearrangements. For example, El Ashry et al. (1998) described the Dimroth rearrangement of triazolopyrimidinones, a process that alters the ring structure and can introduce new functional groups (El Ashry, El Kilany, Rashed, Mousaad, & Assafir, 1998).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are influenced by their molecular structure and substituents. These properties are crucial for their potential applications and can be determined through experimental measurements and computational predictions. Lahmidi et al. (2019) characterized a novel derivative by X-ray single crystal diffraction, providing insights into its geometric parameters and intermolecular interactions (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Research in organic synthesis has explored the preparation of derivatives related to pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. These studies involve the synthesis of complex heterocyclic compounds that could serve as intermediates for further chemical transformations. For instance, the synthesis of pyrido and triazolopyrimidine derivatives has been reported, highlighting the versatility of these compounds in generating a wide range of heterocyclic compounds with potential biological activities (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008; Gazizov, Gorbunov, Rusinov, Ulomsky, & Charushin, 2020).
Antimicrobial and Antitumor Activity
Several studies have focused on the synthesis of compounds bearing the triazolopyrimidine moiety for their potential antimicrobial and antitumor activities. For example, compounds synthesized with this core structure have been evaluated for their efficacy against various microbial strains and cancer cell lines, showing promising results in some cases. This indicates the potential of these compounds in developing new therapeutic agents (Abu‐Hashem & Gouda, 2017; Farghaly, 2008).
Antiviral Research
The triazolopyrimidine derivatives have also been explored for their antiviral properties, particularly against HIV-1 and HSV-1 viruses. Research in this area aims to develop non-nucleoside antiviral agents that can offer effective treatment options. Some of the synthesized compounds have shown complete inhibition of HIV-1 proliferation at certain concentrations, suggesting their potential as antiviral agents (Abdel-Hafez, Elsherief, Jo, Kurokawa, Shiraki, Kawahata, Otake, Nakamura, & Hattori, 2002).
Propiedades
IUPAC Name |
11-cyclopentyl-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-17-14-11-20-18-21-16(12-4-3-8-19-10-12)22-24(18)15(14)7-9-23(17)13-5-1-2-6-13/h3-4,7-11,13H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZJDNYBOSWDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-cyclopentyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4623000.png)

![2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4623018.png)
![propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4623030.png)
![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4623037.png)
![ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4623050.png)
![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4623055.png)

![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate](/img/structure/B4623060.png)
![2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide](/img/structure/B4623068.png)
![N-[3-(diethylamino)propyl]-3-phenylpropanamide](/img/structure/B4623071.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide](/img/structure/B4623088.png)
![4-({[(3-acetylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4623098.png)